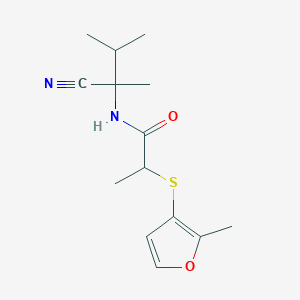

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide, also known as CMF-3, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiol-containing compounds and has been found to possess potential therapeutic properties.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

- Antimicrobial Heterocycles Synthesis : A study reported the synthesis of various heterocycles incorporating sulfamoyl moiety, demonstrating the reactivity of cyanoacetamides like N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide in forming biologically active compounds. These compounds showed promising in vitro antibacterial and antifungal activities, highlighting their potential pharmaceutical applications (Darwish et al., 2014).

Catalytic and Synthetic Applications

- Complex Formation and Catalysis : Research on chiral imidazo[1,5-a]pyridinium salts, which share a similar complexity in structure to the compound , explored their reaction with silver to form carbenes. These carbenes were used in palladium and rhodium complex formation, demonstrating the potential of complex organic molecules in catalysis and asymmetric synthesis, which could be relevant to exploring the catalytic capabilities of this compound (Roseblade et al., 2007).

Computational and Theoretical Studies

- Computational Peptidology : A study employing conceptual density functional theory to analyze the reactivity and molecular properties of antifungal tripeptides provides an example of how computational methods could be used to predict the behavior and applications of this compound in biological systems (Flores-Holguín et al., 2019).

Bioconjugation and Polymer Research

- Responsive Polymers : The synthesis and characterization of responsive polymers incorporating specific functional groups, as seen in the study of electrolyte responsive terpolymers, suggest the potential for this compound to be utilized in the development of smart materials and bioconjugation applications (McCORMICK et al., 1992).

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-9(2)14(5,8-15)16-13(17)11(4)19-12-6-7-18-10(12)3/h6-7,9,11H,1-5H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJVIODMLQFWMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SC(C)C(=O)NC(C)(C#N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)